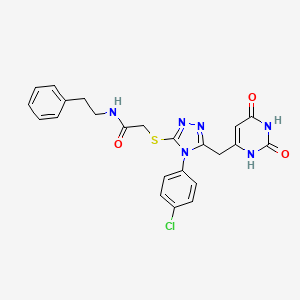![molecular formula C19H21F3N4 B2979201 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2034610-34-7](/img/structure/B2979201.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a cyclopenta[c]pyridazine core with a piperazine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves multiple steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and trifluoromethylphenyl groups.
Analyse Chemischer Reaktionen
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of corrosion inhibitors for steel alloys.
Wirkmechanismus
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but lacks the piperazine and trifluoromethylphenyl groups.
5H-1-Pyrindine, 6,7-dihydro-: Another related compound with a similar core structure but different functional groups.
The uniqueness of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine lies in its combination of the cyclopenta[c]pyridazine core with the piperazine and trifluoromethylphenyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c20-19(21,22)16-5-1-3-14(11-16)13-25-7-9-26(10-8-25)18-12-15-4-2-6-17(15)23-24-18/h1,3,5,11-12H,2,4,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKHRQWETWZKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2979130.png)
![6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2979131.png)

![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2979134.png)


![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)

